molecular formula C15H16N2O5 B2976627 ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate CAS No. 379239-02-8

ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B2976627
CAS No.: 379239-02-8
M. Wt: 304.302
InChI Key: IZERRSBYQKFWKA-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate ( 379236-28-9) is a chemical compound with the molecular formula C14H14N2O5 and a molecular weight of 290.27 g/mol . This pyrazole derivative serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure features both ester and hydroxyl functional groups on the pyrazole core, making it a useful intermediate for the synthesis of more complex heterocyclic systems . Researchers utilize this and related pyrazole-carboxylates as key precursors in the development of novel bioactive molecules . For instance, conformationally constrained pyrazole analogues are of significant interest in early-stage drug discovery, such as in the in silico evaluation and synthesis of potential inhibitors for targets like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a promising target for antimalarial therapies . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Laboratory practices should be observed.

Properties

IUPAC Name

ethyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-3-21-14(19)10-5-7-11(8-6-10)17-9-12(18)13(16-17)15(20)22-4-2/h5-9,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZERRSBYQKFWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl carbazate with phenyl isocyanate under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature. The reaction is usually carried out at room temperature, and the product is isolated by washing the reaction mixture with a small amount of solvent followed by filtration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of reagents can be implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major products would be the corresponding alcohols.

    Substitution: The major products would be the substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Groups

The table below compares the target compound with structurally similar pyrazole derivatives:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Notable Properties/Applications Reference
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate (Target) 1: 4-(ethoxycarbonyl)phenyl; 4: -OH Ester, hydroxyl 344.34 g/mol* Potential H-bond donor/acceptor
Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate 1: 2,3-dimethylphenyl; 4: phenyl Ester 320.37 g/mol Higher lipophilicity
Ethyl 4-(2-hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate 4: 2-hydroxyethyl; 1,5: methyl Ester, hydroxyl 226.26 g/mol Enhanced aqueous solubility
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 5: 3-fluoro-4-methoxyphenyl Ester, fluoro, methoxy 264.25 g/mol Increased lipophilicity & metabolic stability
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1: 4-methylphenyl; 4: phenylsulfonyl; 5: phenyl Ester, sulfonyl 476.54 g/mol Electron-withdrawing sulfonyl group
Ethyl 5-bromo-1-(4-(4-fluorophenoxy)phenyl)-4-hydroxy-1H-pyrazole-3-carboxylate 1: 4-(4-fluorophenoxy)phenyl; 4: -OH; 5: Br Ester, hydroxyl, bromo, fluoro 463.23 g/mol Antimycobacterial potential (analogous to )

*Calculated based on molecular formula C₁₆H₁₆N₂O₅.

Key Observations:
  • Electronic Effects : The ethoxycarbonyl group at position 1 (target) contrasts with electron-withdrawing sulfonyl groups () or electron-donating methyl groups (), altering reactivity in nucleophilic or electrophilic reactions.

Physicochemical Properties

  • Solubility: The 4-hydroxyl group in the target compound may enhance water solubility compared to non-hydroxylated analogs (e.g., ).
  • Stability : Ester groups in all compounds are susceptible to hydrolysis under acidic/basic conditions, but electron-withdrawing groups (e.g., sulfonyl in ) may slow degradation.
  • LogP : The target compound’s LogP is estimated to be lower than analogs with hydrophobic substituents (e.g., diphenyl in ), suggesting better membrane permeability.

Biological Activity

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole core which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with ethoxycarbonyl groups under basic conditions, yielding high purity and yield rates .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been shown to inhibit key cancer pathways, including BRAF(V600E), EGFR, and Aurora-A kinase, making it a promising candidate for cancer therapy .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity. Studies have shown that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory diseases .

Antibacterial and Antifungal Activity

This compound has exhibited antibacterial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth . Additionally, antifungal activity has been noted against several phytopathogenic fungi, suggesting its potential in agricultural applications .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents have been systematically studied to enhance potency and selectivity against specific biological targets. For instance, variations in the ethoxycarbonyl group influence the compound's interaction with target enzymes, affecting its overall efficacy .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antitumor Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by targeting specific oncogenic pathways. The IC50 values were comparable to established chemotherapeutics, indicating its potential as a lead compound .
  • Anti-inflammatory Mechanism : In vitro assays revealed that the compound inhibited LPS-induced inflammatory responses in macrophages, leading to decreased levels of inflammatory mediators. This suggests a mechanism that could be exploited for developing anti-inflammatory drugs .
  • Antimicrobial Activity : A series of experiments showed that derivatives similar to this compound displayed significant antibacterial activity against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclocondensation or Vilsmeier-Haack reactions. For example, analogous pyrazole carboxylates are prepared by reacting hydrazine derivatives with β-keto esters under reflux in aprotic solvents like acetonitrile (yield: ~82% after column chromatography) . Key parameters include stoichiometric control of substituents (e.g., ethoxycarbonyl groups) and pH adjustments to stabilize intermediates. Purity (>95%) is achieved via silica gel chromatography and recrystallization from ethyl acetate .

Q. How is spectroscopic characterization (NMR, IR, MS) employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), ester groups (δ 4.2–4.4 ppm for –OCH2CH3), and hydroxyl protons (broad singlet at δ 5.5–6.0 ppm) are critical. Splitting patterns distinguish substituent positions .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of esters) and ~3200 cm⁻¹ (–OH) confirm functional groups .
  • MS : Molecular ion peaks (e.g., m/z 262–306) align with calculated molecular weights, with fragmentation patterns verifying the pyrazole core .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal contact.
  • Conduct reactions in fume hoods due to volatile byproducts (e.g., acetonitrile).
  • Waste disposal: Segregate organic solvents and pyrazole derivatives for professional incineration .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : SCXRD using SHELX software provides bond lengths (e.g., C=O: ~1.21 Å), dihedral angles (e.g., 6.97° between pyrazole and phenyl rings), and hydrogen-bonding networks. Mercury CSD 2.0 visualizes intermolecular interactions (e.g., C–H···O), critical for understanding packing efficiency and stability. Refinement parameters (R factor < 0.05) ensure accuracy .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and reactivity?

  • Methodological Answer :

  • DFT : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity). Pyrazole derivatives show affinity scores comparable to indomethacin (∆G: −8.5 kcal/mol) .

Q. How do structural modifications (e.g., halogenation, alkylation) alter the compound’s biological activity?

  • Methodological Answer :

  • Halogenation : Introducing –Cl or –F at the phenyl ring enhances antimicrobial potency (MIC: 2–8 µg/mL vs. S. aureus) by increasing lipophilicity .
  • Alkylation : Methyl/ethyl groups at the pyrazole N1 position improve metabolic stability (t½: >4 h in hepatic microsomes) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :

  • Cross-validate NMR/IR data with SCXRD to confirm substituent orientation. For example, hydroxyl proton shifts in NMR may conflict with crystallographic absence of hydrogen bonding; this is resolved by analyzing solvent effects or dynamic disorder .
  • Use LC-MS to detect trace impurities (e.g., hydrolyzed esters) that skew spectral interpretations .

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